Abietal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6704-50-3 |
|---|---|
Molecular Formula |
C20H30O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbaldehyde |
InChI |
InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h7,12-14,17-18H,5-6,8-11H2,1-4H3/t17-,18-,19-,20+/m0/s1 |
InChI Key |
HOFSYSONRIGEAC-LWYYNNOASA-N |
SMILES |
CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)C=O |
Isomeric SMILES |
CC(C)C1=CC2=CC[C@H]3[C@](CCC[C@@]3([C@H]2CC1)C)(C)C=O |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)C=O |
Origin of Product |
United States |
Advanced Synthetic and Biosynthetic Investigations of Abietal
Elucidation of Abietal Biosynthetic Pathways and Enzymology
The biosynthesis of this compound in plants is a complex process involving a series of enzymatic transformations starting from common isoprenoid precursors. Diterpenes like this compound are derived from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP).
Identification of Precursor Molecules and Metabolic Intermediates
The biosynthetic route to this compound typically begins with the cyclization of GGPP. While specific detailed pathways directly leading to this compound in particular species are subjects of ongoing research, the general diterpene biosynthesis pathway involves initial cyclization steps catalyzed by diterpene synthases. These reactions generate various cyclic intermediates, which are then further modified by enzymes such as cytochrome P450 monooxygenases and dehydrogenases to yield the final diterpene product. Metabolic intermediates in such pathways are transient molecules formed during the conversion of a substrate to a product in a series of enzymatic reactions. wikipedia.orgcsic.es These intermediates, though not the final product, are crucial for pathway progression and can sometimes play roles in enzyme regulation. wikipedia.orgwikidoc.org
Characterization of Key Enzymatic Transformations and Catalytic Mechanisms
Key enzymatic transformations in this compound biosynthesis involve cyclization, oxidation, and potentially isomerization or reduction steps. Diterpene synthases are central to the initial cyclization of GGPP, forming the basic carbon skeleton. Subsequent modifications are often carried out by a suite of enzymes, including cytochrome P450 enzymes, which typically catalyze hydroxylation or oxidation reactions, and dehydrogenases, which are responsible for the oxidation of alcohol or aldehyde functional groups. The precise sequence and substrate specificity of these enzymes dictate the final diterpene product. Understanding the catalytic mechanisms of these enzymes, including cofactor requirements and transition states, is vital for fully elucidating the biosynthetic route. Enzymes in biosynthetic pathways are often subject to regulation, including end-product inhibition, where the final product can inhibit the activity of an enzyme early in the pathway. britannica.com
Genetic Regulation and Pathway Engineering for this compound Biosynthesis
The biosynthesis of this compound, like other plant secondary metabolites, is under genetic control. Genes encoding the diterpene synthases and modifying enzymes involved in the pathway are regulated at the transcriptional level. This regulation can be influenced by developmental cues, environmental factors, and signaling molecules. frontiersin.org Understanding the genetic elements controlling the expression of these genes, such as promoters and transcription factors, can provide insights into how this compound production is modulated in plants. Pathway engineering, which involves manipulating the genes and enzymes of a metabolic pathway, offers potential strategies for increasing this compound yield in host organisms or reconstituting the pathway in heterologous systems for sustainable production. frontiersin.org
Chemoenzymatic Synthesis Methodologies for this compound and Analogues
Total Synthesis Strategies and Stereochemical Control of this compound
Total synthesis aims to construct a complex organic molecule from simpler, readily available precursors through a series of controlled chemical reactions. The total synthesis of this compound presents challenges related to the construction of its complex polycyclic diterpene scaffold and the precise control of its multiple stereocenters.
Stereoselective Synthesis of this compound and Derivatives
Stereoselective synthesis, a cornerstone of modern organic chemistry, aims to produce a desired stereoisomer with high precision inflibnet.ac.inrsc.org. For complex molecules like abietane (B96969) diterpenes, which possess multiple chiral centers, controlling stereochemistry during synthesis is paramount to obtaining biologically active or structurally defined compounds. inflibnet.ac.in Stereoselective transformations are essential for the efficient construction of the intricate ring system and the correct relative and absolute configurations of substituents within the abietane framework. rsc.orgrsc.orgnih.govchemrxiv.org
Strategies employed in the stereoselective synthesis of abietane-type compounds, which can be relevant to this compound or its derivatives, include the use of chiral starting materials (chiral pool), chiral auxiliaries, or enantioselective catalysts. inflibnet.ac.inrsc.org Reactions can be designed to proceed under kinetic or thermodynamic control to favor the formation of a specific stereoisomer, with stereoselectivity dependent on factors such as steric interactions, electronic effects, and the potential for chelate or hydrogen bond formation in transition states. inflibnet.ac.in The development of highly stereoselective routes often requires careful consideration of stereoelectronic factors and rational design based on energy differences between possible transition states. inflibnet.ac.in While detailed reports on the stereoselective total synthesis of this compound itself are not extensively documented in the immediate search results, the principles and methods developed for the stereoselective synthesis of other abietane diterpenes provide a strong foundation for such endeavors. rsc.orgrsc.orgnih.govchemrxiv.org
Semisynthetic Derivatization and Analog Design of this compound
Semisynthesis involves using naturally occurring compounds as starting materials for chemical modifications to produce new derivatives or analogs. chemrxiv.orgwikipedia.orgyoutube.comrepec.orgmt.com this compound, or other abundant abietane diterpenes like abietic acid, can serve as valuable precursors for the semisynthetic generation of a diverse array of compounds with potentially altered or enhanced properties. mdpi.comnih.govnih.govnih.govrsc.orgnih.gov This approach leverages the complex core structure provided by nature, reducing the need for lengthy total synthesis and allowing for targeted modifications at specific positions on the abietane scaffold.
Semisynthetic strategies enable the systematic exploration of structure-activity relationships (SAR) by introducing different functional groups or modifying existing ones on the parent abietane structure. rsc.orgnih.govnih.govnih.govnih.govmdpi.comeurekaselect.com This is particularly relevant for this compound, where the aldehyde group at C18 is a key site for chemical transformation.
Design Principles for Modified this compound Structures
The design of modified this compound structures and analogs is guided by the understanding of how structural features influence chemical and biological properties, often informed by SAR studies on abietane derivatives. rsc.orgnih.govnih.govnih.govnih.govmdpi.comeurekaselect.com Key principles include:
Targeting Specific Positions: Modifications are often focused on reactive centers or positions known to influence activity or interaction with biological targets, such as the C18 aldehyde, the isopropyl group at C13, or the functionalities on ring C. nih.govnih.gov
Modulating Physicochemical Properties: Introducing polar or nonpolar groups can alter solubility, lipophilicity, and membrane permeability, impacting absorption, distribution, metabolism, and excretion. mdpi.com
Exploring Functional Group Diversity: Converting the aldehyde to alcohols, carboxylic acids, oximes, or incorporating heterocyclic units can lead to compounds with varied reactivity and biological profiles. nih.govnih.gov
Investigating Stereochemical Influence: The stereochemistry at different chiral centers within the abietane core and at newly created stereocenters during modification can significantly impact biological activity and binding affinity to targets. inflibnet.ac.inrsc.org
Applying SAR Data: Insights gained from studying the SAR of known abietane derivatives help predict the potential effects of new modifications and guide the rational design of analogs with desired characteristics, such as improved potency or selectivity for a particular biological target. rsc.orgnih.govnih.govnih.govnih.govmdpi.comeurekaselect.commdpi.com
Synthetic Routes to this compound Derivatives
Various synthetic routes have been developed for the preparation of this compound derivatives and related abietane compounds, providing a repertoire of transformations applicable to the this compound scaffold. These routes often involve modifications of the existing functional groups and the introduction of new ones. Common synthetic strategies include:
Oxidation and Reduction Reactions: The aldehyde group in this compound can be oxidized to a carboxylic acid or reduced to an alcohol. nih.gov Similarly, other positions on the abietane core can undergo oxidation or reduction to introduce hydroxyl or carbonyl functionalities.
Functional Group Interconversions: Reactions such as oximation of the aldehyde nih.gov, esterification or amidation of carboxylic acids derived from this compound nih.gov, and ether formation are common transformations.
Modifications to the Aromatic Ring (in dehydroabietanes): For derivatives possessing an aromatic C ring (like dehydrothis compound, a common analog), electrophilic aromatic substitution or other reactions can introduce substituents onto the ring. researchgate.net
Alterations to the Isopropyl Group: The isopropyl group can be modified, although this is often less common than modifications to the aldehyde or ring system.
Coupling Reactions: Carbon-carbon coupling reactions can be employed to append new structural units to the abietane core. nih.gov
Specific examples from the synthesis of abietane derivatives illustrate these routes. For instance, dehydroabietic acid derivatives have been synthesized involving oxidation and aromatization steps mdpi.com. The synthesis of abietic acid derivatives has included esterification and amidation reactions nih.gov. Novel abietane analogs with a dicyano group were synthesized through a multi-step route involving aromatization and introduction of cyano groups nih.gov. The synthesis of 1,2-dione-containing abietane analogs utilized Suzuki coupling followed by electrocyclization and oxidation nih.gov. These examples highlight the versatility of synthetic methods applicable to the abietane scaffold for generating diverse derivatives.
Based on the available scientific literature retrieved, detailed information focusing solely on the molecular and cellular biological mechanisms of the chemical compound "this compound," as outlined in the request, is limited. While "this compound" (also known as Abietaldehyde or Abieta-7,13-dien-18-al) is recognized as a diterpene found in coniferous tree resin and has been reported to possess biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties, specific research detailing its precise interactions at the molecular and cellular level to the extent required by the provided outline is not extensively available in the search results ontosight.ai.
Consequently, generating a thorough, informative, and scientifically accurate article strictly adhering to the specified sections and subsections concerning the molecular and cellular biological mechanisms of this compound action (excluding clinical studies) is not feasible with the current information. The retrieved literature provides general concepts related to receptor binding, kinetics, thermodynamics, structural biology, and signaling pathways, but lacks specific data directly pertaining to this compound for each of the requested subsections. Information found regarding similar compounds like Abietic Acid or Abeta (beta-amyloid) cannot be substituted for data on this compound.
Therefore, a comprehensive article covering the following specific points for this compound cannot be generated based on the search results:
Molecular and Cellular Biological Mechanisms of this compound Action (Excluding Clinical Studies) 3.1. Receptor Binding and Ligand-Target Interactions of this compound 3.1.1. Identification and Characterization of Putative Molecular Targets 3.1.2. Kinetic and Thermodynamic Analysis of this compound-Target Binding 3.1.3. Structural Biology of this compound-Bound Complexes 3.2. Modulation of Intracellular Signaling Pathways by this compound 3.2.1. Analysis of Upstream and Downstream Signaling Cascades 3.2.2. Investigation of Crosstalk with Other Biological Networks
Molecular and Cellular Biological Mechanisms of Abietal Action Excluding Clinical Studies
Effects of Abietal on Gene Expression and Proteomic Profiles
Investigating the impact of this compound on cellular processes involves analyzing changes in gene expression (transcriptomics) and protein profiles (proteomics). These approaches provide insights into the molecular pathways affected by the compound. Transcriptomic analysis, often performed using techniques like RNA sequencing, allows for the detection of differential gene expression under specific conditions. tandfonline.com Proteomic analysis complements these studies by examining the suite of proteins present in a cell or tissue and can reveal post-translational modifications that influence protein function. thermofisher.com
Transcriptomic Alterations Induced by this compound
Transcriptomic analysis can identify genes that are up-regulated or down-regulated in response to this compound exposure. While specific transcriptomic alterations induced solely by this compound require dedicated studies, broader transcriptomic analyses in plant systems have identified differentially expressed genes involved in various metabolic pathways, including terpenoid biosynthesis. mdpi.com For instance, in a study on rice, transcriptomic analyses revealed significant alterations in gene expression, including up-regulated genes in terpenoid biosynthesis, which correlated with observed cellular changes. mdpi.com This suggests that compounds structurally related to this compound, or this compound itself in relevant systems, could influence the expression of genes involved in their own metabolic pathways or other cellular processes. Gene ontology analysis is a common method used in transcriptomics to identify biological processes enriched among differentially regulated genes. frontiersin.org
Proteomic Analysis and Post-Translational Modifications (non-clinical context)
Proteomic analysis provides a snapshot of the proteins present and their modifications, offering further understanding of cellular responses. Post-translational modifications (PTMs) are crucial in expanding the functional diversity of proteins, influencing their activity, localization, and interactions. thermofisher.com Common PTMs include phosphorylation, acetylation, methylation, glycosylation, ubiquitination, and proteolytic cleavage. thermofisher.comnews-medical.net These modifications can occur on amino acid side chains or at protein termini and are often regulated by enzymes. news-medical.netwikipedia.org While specific proteomic and PTM data directly linked to this compound is limited in the provided search results, proteomic studies in other contexts highlight the importance of analyzing protein profiles and their modifications to understand cellular responses to various stimuli. For example, studies on Alzheimer's disease have investigated how PTMs of beta-amyloid peptide alter its properties and transport. nih.gov Acetylation and deacetylation of histones, for instance, play a critical role in gene regulation. news-medical.net
Cellular Responses and Physiological Regulation Mediated by this compound (non-clinical focus)
This compound's influence extends to various cellular behaviors and physiological regulation, as investigated in controlled laboratory settings.
This compound's Influence on Cellular Proliferation and Differentiation (in vitro/non-human model systems)
Cellular proliferation, the process of cell division, is a fundamental biological process. biocompare.com Cell differentiation is the process by which a less specialized cell becomes a more specialized cell type. Studies on cell proliferation and differentiation are often conducted using in vitro models, such as cell cultures, and non-human model systems. nih.govnih.govtandfonline.com In vitro studies allow for controlled environments to assess the effects of compounds on cell growth kinetics and differentiation pathways. mdpi.comnih.gov While direct studies on this compound's specific effects on proliferation and differentiation were not prominently found in the search results, research on other compounds in in vitro settings demonstrates the methodologies used. For example, studies have evaluated the effects of compounds on cell proliferation kinetics in cultured human lymphocytes or investigated factors influencing the differentiation of stem cells into specific lineages in vitro. mdpi.comnih.govnih.gov It is important to note that cell proliferation in vitro may not always fully replicate in vivo physiological behavior. biocompare.com
Mechanistic Studies of this compound-Induced Apoptosis or Necroptosis (in cellular models)
Apoptosis and necroptosis are distinct forms of regulated cell death. nih.govnih.gov Apoptosis is a highly controlled process characterized by specific morphological changes and activation of caspases, often initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.govptglab.comcellsignal.comwikipedia.org Necroptosis is another form of regulated cell death, typically triggered by TNF family receptors or other pattern recognition receptors, involving the kinases RIPK1, RIPK3, and MLKL. nih.govmdpi.comnih.gov Mechanistic studies in cellular models aim to elucidate the specific molecular pathways and proteins involved in these cell death processes when induced by a compound. While the provided search results discuss the general mechanisms of apoptosis and necroptosis in cellular models, specific studies detailing this compound's induction and the underlying mechanisms were not found. However, the methodologies described for studying apoptosis and necroptosis, such as analyzing caspase activation, mitochondrial outer membrane permeabilization, and the roles of key proteins like Bax, Bak, RIPK1, RIPK3, and MLKL, would be applicable to investigating this compound's effects if it were found to induce these processes in cellular models. nih.govptglab.comcellsignal.comwikipedia.orgmdpi.comnih.govresearchgate.net
Impact of this compound on Cellular Metabolism
Cellular metabolism encompasses the biochemical processes that occur within cells to maintain life, including the conversion of energy and synthesis of cellular components. mdpi.com Cells obtain energy through the metabolism of various molecules like glucose, proteins, carbohydrates, and fats. mdpi.com Metabolic pathways can be altered in response to various stimuli. mdpi.com While the search results indicate that diterpenoids like this compound are involved in lipid metabolism pathways foodb.ca, specific detailed research findings on the direct impact of this compound on broader cellular metabolic processes such as glycolysis, oxidative phosphorylation, or the Krebs cycle were not provided. Research in cellular metabolism often involves analyzing metabolic intermediaries and the activity of key enzymes. mdpi.com
Research into the intracellular targets and mechanisms of action of various compounds, including antimicrobial agents or potential therapeutics, often involves investigating their interaction with specific cellular components like membranes, enzymes, or nucleic acids tandfonline.comnih.govplos.orgspiedigitallibrary.org. However, without studies specifically designed to track or identify "this compound" within cells using techniques such as fluorescence microscopy with tagged compounds, subcellular fractionation, or mass spectrometry imaging, its precise localization and compartmentalization remain undetermined in the provided information.
Therefore, while the concept of subcellular localization and compartmentalization is crucial for understanding the biological mechanisms of compounds savemyexams.comwikipedia.orgkhanacademy.orgnih.govupc.edunih.govopenmicrobiologyjournal.com, and various methods exist to study these phenomena inca.gov.br, there are no detailed research findings or data tables available in the search results that specifically describe where "this compound" localizes or how it is compartmentalized within cells.
Advanced Analytical and Spectroscopic Characterization of Abietal in Research
Chromatographic Techniques for Abietal Isolation, Purification, and Quantification
Chromatographic methods are fundamental to the analysis of this compound, providing the means to separate it from co-occurring compounds in natural extracts or synthetic mixtures. These techniques are essential for obtaining pure samples for subsequent studies and for determining the concentration of this compound in a given sample.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, purification, and quantification of various chemical compounds, including diterpenes like this compound. thermofisher.comyoutube.com The process of developing a specific HPLC method tailored for this compound involves several critical stages: method scouting, optimization, robustness testing, and validation. thermofisher.comyoutube.com
Method scouting entails exploring different stationary phases, typically in the form of HPLC columns, and varying mobile phase compositions to identify conditions that yield satisfactory separation of this compound from other components in the sample matrix. thermofisher.comyoutube.com Optimization focuses on refining parameters such as the mobile phase flow rate, gradient profile, column temperature, and detection wavelength to achieve optimal chromatographic performance, including resolution, analysis speed, and reproducibility. thermofisher.comyoutube.com Robustness testing is conducted to evaluate the reliability of the developed method by intentionally introducing small variations in critical parameters to assess their impact on the separation. thermofisher.comyoutube.commedcraveonline.com Finally, method validation is performed to confirm that the developed HPLC method is suitable for its intended analytical application, ensuring its accuracy, precision, linearity, and specificity. thermofisher.comyoutube.commedcraveonline.comnih.gov
For the analysis of this compound, reversed-phase HPLC is commonly employed. This typically involves using C18 stationary phases in conjunction with mobile phases comprising mixtures of water or buffer solutions and organic solvents such as acetonitrile (B52724) or methanol. Detection is frequently carried out using UV detectors, leveraging this compound's inherent ability to absorb ultraviolet light due to its structural features. waters.com
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile compounds, including this compound. scielo.brnih.gov In a GC-MS analysis, the sample is first separated into its individual constituents as they pass through a gas chromatography column. Each separated component then enters a mass spectrometer, which ionizes the molecules and measures the mass-to-charge ratio of the parent ions and their fragments. The resulting mass spectrum serves as a unique fingerprint for compound identification, often achieved by comparing the spectrum to extensive databases.
GC-MS has been successfully applied in the analysis of natural extracts containing this compound. For instance, it has been used to characterize the chemical composition of essential oils from Juniperus phoenicea, where 4-epi-abietal was identified as a notable constituent. nih.gov The characteristic fragmentation patterns observed in the mass spectra provide crucial information for confirming the identity of this compound and distinguishing it from its isomers. researchgate.net The optimization of GC parameters, including the choice of capillary column (e.g., those with a dimethylpolysiloxane stationary phase), the temperature programming profile, and the carrier gas flow rate, is essential for achieving efficient separation of this compound from other terpenes and related compounds present in the sample. scielo.brresearchgate.net
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a substance above its critical temperature and pressure, typically carbon dioxide, as the mobile phase. SFC offers distinct advantages, particularly for the analysis of chiral compounds and for achieving faster separations compared to conventional HPLC. While detailed specific applications of SFC focused solely on this compound were not prominently found in the search results, SFC is a recognized and applied technique for the analysis of a diverse range of compounds, including those found in natural products and the pharmaceutical industry. waters.com Its potential application for this compound analysis would likely involve the selection of appropriate stationary phases and the use of modifiers added to the supercritical CO₂ mobile phase to optimize separation based on this compound's chemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for the detailed determination of the molecular structure of organic compounds such as this compound. weebly.com NMR provides rich information regarding the connectivity of atoms, the types of functional groups present, and their spatial arrangement within the molecule.
One-dimensional (1D) NMR experiments, including proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR), are standard techniques employed to obtain initial structural information. weebly.comslideshare.net ¹H NMR spectra provide insights into the different types of hydrogen atoms within the molecule, their respective chemical environments, and their coupling interactions with neighboring protons, which aids in establishing the connectivity of hydrogen atoms. ¹³C NMR spectra reveal the distinct types of carbon atoms present in the molecular structure.
For complex molecules like this compound, two-dimensional (2D) NMR experiments are often essential for unambiguous structural assignments. weebly.comslideshare.netresearchgate.netresearchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) generate correlation maps between different nuclei, facilitating the assignment of signals and the confirmation of atomic connectivity. weebly.comslideshare.netresearchgate.netresearchgate.net COSY experiments show correlations between protons that are spin-coupled to each other. HSQC experiments correlate protons with the carbon atoms to which they are directly bonded. HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds, which is particularly valuable for establishing connectivity through quaternary carbons and identifying longer-range couplings. The comprehensive interpretation of these 1D and 2D NMR spectra, taking into account chemical shifts, coupling constants, and the patterns of cross-peaks, enables the complete assignment of all observable signals and the definitive confirmation of the proposed molecular structure of this compound. researchgate.netresearchgate.netresearchgate.net
Solid-state NMR (ssNMR) spectroscopy is a specialized technique used to characterize the structure and dynamics of materials in the solid state. wikipedia.orgbmrb.ioemory.edursc.org Unlike solution-state NMR, ssNMR does not require the sample to be dissolved and can provide valuable information about anisotropic interactions that are averaged out in liquid samples. bmrb.ioemory.edu While specific examples of solid-state NMR applied directly to this compound were not extensively detailed in the provided search results, ssNMR is a powerful technique for studying the structural properties of solid organic compounds, including those in crystalline or amorphous forms. wikipedia.orgrsc.org It can offer insights into aspects such as molecular packing arrangements, the existence of different polymorphic forms, and molecular dynamics within the solid state. Techniques like magic angle spinning (MAS) are frequently employed in ssNMR to enhance spectral resolution by averaging out some of the orientation-dependent interactions. wikipedia.orgbmrb.ioemory.edu The application of ssNMR to this compound could be relevant for investigating its solid-form characteristics, which may have implications for its physical properties, stability, or formulation in various applications.
Mass Spectrometry (MS) for this compound Identification and Quantitative Analysis
Mass spectrometry is a powerful tool for the identification and quantification of this compound, providing information on its molecular weight and fragmentation patterns chemeo.comthegoodscentscompany.comnih.gov.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for accurately determining the mass-to-charge ratio (m/z) of ions, allowing for the confident determination of a compound's elemental composition filab.frresearchgate.netthermofisher.com. For this compound (C₂₀H₃₀O), HRMS can precisely measure its monoisotopic mass, which is approximately 286.22967 Da uni.luebi.ac.uk. This accurate mass measurement helps distinguish this compound from other compounds with similar nominal masses but different elemental compositions bioanalysis-zone.com. Predicted collision cross-section values for this compound adducts, such as [M+H]⁺ at 173.1 Ų and [M+Na]⁺ at 184.6 Ų, can also aid in identification, particularly in complex mixtures uni.lu.
Here is a table showing predicted collision cross-section values for common this compound adducts:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 287.23696 | 173.1 |
| [M+Na]⁺ | 309.21890 | 184.6 |
| [M+NH₄]⁺ | 304.26350 | 185.8 |
| [M+K]⁺ | 325.19284 | 172.4 |
| [M-H]⁻ | 285.22240 | 176.8 |
| [M+Na-2H]⁻ | 307.20435 | 178.8 |
| [M]⁺ | 286.22913 | 176.2 |
| [M]⁻ | 286.23023 | 176.2 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions (precursor ions) into smaller product ions, providing structural information about the molecule nationalmaglab.orgwikipedia.org. This technique is widely used for the characterization of natural products, including abietane-type diterpenoids nih.gov. By analyzing the fragmentation pattern of this compound, researchers can deduce the arrangement of functional groups and the connectivity of the carbon skeleton wikipedia.org. Characteristic neutral losses and the formation of key fragment ions in the MS/MS spectrum can be highly informative for identifying this compound and related diterpenoids in complex matrices like plant extracts nih.gov. The knowledge of the collision-induced dissociation (CID) fragmentation pattern of the protonated or deprotonated molecule is essential for rapid characterization and quantification using LC-MS/MS nih.gov.
Isotopic Labeling Strategies in this compound Metabolism Studies
Isotopic labeling strategies, often coupled with mass spectrometry, are valuable for studying the metabolism and fate of compounds within biological systems thermofisher.com. While specific studies on isotopic labeling of this compound for metabolism studies were not detailed in the search results, the general principle involves replacing one or more atoms in the this compound molecule with an uncommon isotope (e.g., ²H, ¹³C, ¹⁵N). Tracking these labeled atoms and their resulting mass shifts in metabolites using MS allows researchers to elucidate metabolic pathways, identify transformation products, and quantify metabolic rates. This approach can provide insights into how this compound is processed in biological systems or the environment.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and can be used to differentiate between polymorphs americanpharmaceuticalreview.commt.comedinst.com. IR spectroscopy measures the absorption of infrared light by molecular vibrations that result in a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of light by molecular vibrations that cause a change in polarizability mt.comedinst.com.
For this compound, IR and Raman spectroscopy can identify characteristic functional groups such as the aldehyde group (C=O), the isopropyl group, and the various C-H and C-C stretches and bends within the diterpene skeleton uni.luwikidata.orgmt.com. The specific frequencies and intensities of the observed vibrational bands serve as a unique fingerprint for this compound horiba.com. Differences in the crystal structure of a compound can lead to observable changes in its IR and Raman spectra, making these techniques useful for studying polymorphism if different crystalline forms of this compound exist americanpharmaceuticalreview.commt.com.
X-ray Crystallography and Single-Crystal Structural Determination of this compound
X-ray crystallography, particularly single-crystal X-ray diffraction (SCXRD), is a definitive technique for determining the three-dimensional atomic structure of crystalline compounds like this compound anton-paar.comcarleton.eduwikipedia.org. This technique involves directing X-rays at a single crystal and measuring the diffraction pattern produced by the ordered arrangement of atoms anton-paar.comyoutube.com. The diffraction data can then be used to calculate the electron density within the crystal and precisely determine the positions of atoms, bond lengths, and bond angles anton-paar.compulstec.net.
For this compound, SCXRD would provide an unambiguous determination of its solid-state molecular structure, confirming the connectivity and stereochemistry of its complex diterpene framework wikidata.orgpulstec.net. This detailed structural information is invaluable for understanding the compound's physical and chemical properties and can serve as a basis for further research, such as structure-activity relationship studies or the design of new materials wikipedia.org. The process requires obtaining a high-quality single crystal of this compound of sufficient size and purity anton-paar.comwikipedia.org.
Hyphenated Techniques and Automation in this compound Analysis
Hyphenated techniques combine the separation capabilities of chromatography with the identification and quantification power of spectroscopic detectors, offering enhanced analytical capabilities for complex samples chromatographytoday.comchemijournal.comnih.gov. For this compound analysis, common hyphenated techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) thegoodscentscompany.comnih.govscielo.brwaters.com.
GC-MS is suitable for volatile or semi-volatile compounds like this compound, separating components based on their boiling points before they are introduced into the mass spectrometer for detection and identification chemijournal.com. LC-MS is particularly useful for less volatile or thermally labile compounds and can be coupled with various liquid chromatography methods to separate this compound from other components in a mixture nih.govwaters.comscielo.br. These hyphenated techniques allow for the simultaneous separation and analysis of this compound within complex matrices such as plant extracts or environmental samples nih.govajrconline.org.
Automation can be integrated into these hyphenated systems, improving sample throughput, reproducibility, and speed of analysis chromatographytoday.com. Automated sample preparation steps, such as solid-phase extraction (SPE), can be coupled online with LC-MS/MS for sensitive and efficient analysis nih.govscielo.br. The combination of hyphenated techniques and automation provides a powerful platform for comprehensive and high-throughput analysis of this compound in various research applications.
Compound Names and PubChem CIDs
Ecological and Environmental Research Pertaining to Abietal
Role of Abietal in Plant-Pathogen and Plant-Herbivore Interactions
Plants produce a vast arsenal of secondary metabolites to defend against pathogens and herbivores, and abietane (B96969) diterpenes, including this compound, are key components of this chemical defense system, particularly in conifers.
Research has demonstrated that various abietane-type diterpenoids possess significant antifungal properties . A study on the chemical composition of cones from Taxodium distichum (bald cypress) identified ten different abietane-type compounds. Among these, taxodione and 14-deoxycoleon U were found to be highly active against the wood-decay fungi Trametes versicolor (a white-rot fungus) and Fomitopsis palustris (a brown-rot fungus) nih.govresearchgate.net. The efficacy of these compounds suggests that the specific arrangement and number of hydroxyl groups on the abietane skeleton are crucial for their antifungal action nih.gov. While not this compound itself, the strong activity of these closely related structures highlights the role of the abietane framework in protecting woody tissues from fungal decay. Further studies on related compounds like abietic acid have also confirmed antibacterial and antifungal capabilities, indicating a broad defensive function for this class of molecules nih.gov.
In addition to defending against pathogens, abietane diterpenes serve as potent antifeedants against herbivorous insects. These compounds act as feeding deterrents, making plant tissues unpalatable to insects and thereby reducing damage researchgate.net. Studies on species of the genus Plectranthus have isolated quinonoid abietane diterpenoids, such as coleon U, which exhibit significant antifeedant activity against the larvae of Spodoptera littoralis, a polyphagous pest researchgate.net. This defensive strategy is crucial for plant survival, and the presence of compounds like this compound in plant resins suggests a direct role in deterring chewing insects such as caterpillars and beetles researchgate.net.
| Interaction Type | Organism(s) Affected | Observed Effect of Abietane Diterpenes | Relevant Compounds Studied |
| Plant-Pathogen | Trametes versicolor, Fomitopsis palustris | Inhibition of fungal growth | Taxodione, 14-deoxycoleon U nih.govresearchgate.net |
| Plant-Pathogen | Candida spp. | Antibacterial and antifungal activity | Abietic Acid nih.gov |
| Plant-Herbivore | Spodoptera littoralis (caterpillar) | Antifeedant activity (feeding deterrence) | Coleon U researchgate.net |
Environmental Fate and Degradation Pathways of this compound
The environmental fate of this compound and other resin acids is of significant interest, as these compounds are released into ecosystems through natural decomposition of plant matter and as major pollutants in effluents from pulp and paper mills jyu.fiscispace.com. Their persistence and degradation are governed by a combination of biological and abiotic processes.
Microbial activity is a primary driver in the degradation of abietane diterpenoids in the environment. Numerous bacterial strains capable of using resin acids as a sole carbon source have been isolated from contaminated sites, demonstrating that nature has adapted to break down these complex molecules researchgate.net.
Studies have identified specific bacteria, such as Burkholderia xenovorans LB400, which possess a large gene cluster dedicated to the catabolism of abietane diterpenoids, including abietic acid and dehydroabietic acid asm.org. The degradation pathway is convergent, transforming various abietanes into a common intermediate (7-oxo-DhA) before a key ring-hydroxylating dioxygenase enzyme, DitA, initiates the cleavage of the tricyclic structure asm.org. This biological pathway is essential for the complete mineralization of these compounds in aerobic environments.
Under anaerobic conditions, such as in deep sediments, the degradation of resin acids is much slower and follows different pathways jyu.fi. The biotransformation of abietic-type acids can lead to the formation of more persistent aromatic compounds like retene (7-isopropyl-1-methylphenanthrene), indicating that the absence of oxygen prevents the full breakdown of the abietane skeleton jyu.fi.
In aquatic environments, abiotic processes, particularly photodegradation, play a crucial role in the transformation of resin acids. Research has shown that resin acids like abietic acid and dehydroabietic acid undergo facile and rapid degradation when exposed to ultraviolet (UV) radiation present in sunlight tandfonline.comtandfonline.com.
In one study using river water, the half-lives of several resin acids ranged from 18 to 100 minutes when exposed to a UV lamp simulating solar radiation tandfonline.com. This process follows pseudo-first-order kinetics and is effective at breaking down the parent compounds. Importantly, photolysis can act as an effective pretreatment that enhances subsequent biodegradation by microorganisms tandfonline.comtandfonline.com. The toxicity of the resin acid solutions was also observed to decrease with exposure to light, suggesting that the degradation products are less harmful than the parent compounds tandfonline.comtandfonline.com.
| Degradation Process | Conditions | Key Findings | Significance |
| Biodegradation | Aerobic (e.g., soil, water) | Bacteria like Burkholderia xenovorans use a dioxygenase pathway to mineralize abietanes asm.org. | Primary mechanism for complete removal from the environment. |
| Biotransformation | Anaerobic (e.g., sediment) | Slower transformation of abietanes into persistent compounds like retene jyu.fi. | Incomplete degradation can lead to the formation of other pollutants. |
| Photodegradation | Aquatic (sunlight/UV exposure) | Rapid degradation with half-lives on the order of minutes to hours tandfonline.comtandfonline.com. | A major abiotic pathway for initial breakdown in surface waters. |
Bioaccumulation and Biotransformation of this compound in Non-Human Biological Systems
Due to their lipophilic (fat-soluble) nature, this compound and other resin acids have a tendency to be taken up and stored in the tissues of aquatic organisms, a process known as bioaccumulation jyu.fiscispace.com. This is particularly relevant in water bodies receiving effluent from pulp and paper mills.
Studies have shown that resin acids readily bioaccumulate in fish. The highest concentrations are typically found not in the muscle tissue, but in the liver, blood plasma, and especially the bile scispace.comnih.govresearchgate.net. The bioaccumulation factor, which compares the concentration in the organism to that in the water, can exceed 100 in the liver and plasma scispace.com. Abietane-type acids tend to accumulate to a greater extent than pimarane-type acids nih.gov.
Fish possess metabolic systems to process and eliminate these foreign compounds. This biotransformation often involves conjugating the resin acids with substances like glucuronic acid in the liver, which makes them more water-soluble researchgate.net. These transformed, water-soluble metabolites are then excreted from the body, primarily via the bile into the gut researchgate.net. This detoxification pathway is a critical defense mechanism for fish exposed to resin acids, but high concentrations can still overwhelm these systems and cause toxic effects, such as damage to hepatocytes (liver cells) and red blood cells nih.govresearchgate.net.
This compound as a Biomarker or Indicator in Ecological Studies
The presence of specific chemical compounds in the environment or in organisms can serve as a biomarker, indicating exposure to a particular source of pollution. Abietane diterpenes, including this compound, are effective biomarkers for contamination from pulp and paper mill effluents.
Since resin acids are naturally present in the conifer wood used in the pulping process, they are released in large quantities and are characteristic components of these industrial discharges scispace.comresearchgate.net. Their detection in water, sediment, or aquatic life is a strong indicator of contamination from this source. Dehydroabietic acid, a particularly stable abietane, is considered an excellent marker for tracking the dispersion of pulp mill effluent in ecosystems due to its high resistance to degradation compared to other resin acids nih.gov.
The analysis of fish bile for the presence of resin acids and their metabolites has become a standard method for monitoring the exposure of fish populations to these effluents scispace.comresearchgate.net. Detecting these compounds in the bile provides direct evidence that the fish have taken up and are metabolizing pollutants from the surrounding water, making it a sensitive and reliable bioindicator for assessing the environmental impact of the pulp and paper industry scispace.com.
Impact of this compound on Soil and Aquatic Ecosystems
The ecological and environmental impact of this compound, a diterpenoid aldehyde, is primarily understood through research on the broader category of resin acids, particularly abietic acid, to which this compound is closely related. These compounds are natural components of tree resins and can be introduced into the environment, especially through effluents from pulp and paper mills. nih.gov Their presence in soil and aquatic ecosystems can have significant effects on local biota.
Impact on Aquatic Ecosystems
Resin acids are recognized as a major contributor to the toxicity of pulp and paper mill effluents. nativesciencereport.org These compounds are acutely toxic to fish and other aquatic organisms. nih.gov The toxicity of these substances, including this compound, is influenced by various environmental factors, most notably the pH of the water.
Toxicity to Aquatic Organisms:
Research has established that resin acids are toxic to fish at concentrations ranging from 200 to 800 µg/L in wood processing wastewaters. nih.gov The 96-hour lethal concentration (LC50) for most resin acids, which is the concentration required to kill 50% of a test population in 96 hours, falls between 0.2 and 1.7 parts per million (ppm) for rainbow trout. nih.gov The toxicity is also dependent on the specific chemical structure of the resin acid. For instance, isopimaric acid is generally considered the most toxic among the common resin acids. nih.gov
The pH of the wastewater plays a crucial role in the toxicity of these acids. nih.gov A lower pH (more acidic condition) generally increases the toxicity of resin acids to aquatic life. researchgate.net For example, studies on Daphnia magna (a small planktonic crustacean) have shown that the toxicity of dehydroabietic acid decreased as the pH increased from 6.5 to 10.0.
Data Table: Acute Toxicity of Resin Acids to Aquatic Organisms
| Compound Class | Organism | Endpoint | Concentration (mg/L) | pH | Citation |
|---|---|---|---|---|---|
| Resin Acids | Rainbow Trout | 96h LC50 | 0.4 - 1.7 | Not Specified | nih.gov |
| Resin Acids | Fish | Toxic Level | 0.2 - 0.8 | Not Specified | nih.gov |
| Dehydroabietic Acid | Daphnia magna | LD50 | 1 - 2 | 6.5 |
Note: Data presented is for resin acids as a class or for specific related compounds like dehydroabietic acid, due to the limited availability of data for this compound specifically.
Effluents containing these compounds can lead to a range of sublethal effects in aquatic organisms, including physiological stress and liver damage. nih.gov The discharge of untreated or inadequately treated pulp and paper mill effluent can lead to increased Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD), discoloration of the water, and the formation of scum, all of which degrade the quality of the aquatic habitat. nativesciencereport.org
Impact on Soil Ecosystems
The impact of this compound and related diterpenes on soil ecosystems is less documented than their effects on aquatic environments. However, as natural constituents of tree resin, these compounds are part of the natural chemical cycling in forest soils. Diterpenoids can play a role in a plant's defense against herbivores and microbial diseases and are involved in below-ground allelopathic interactions. nih.gov
When introduced into the soil, the fate of these compounds is influenced by a variety of biotic and abiotic factors, including the soil type, moisture content, temperature, and the composition of the soil microbial community. mdpi.comclimateandhealthalliance.org Soil microorganisms are central to soil quality and nutrient cycling, and their communities can be affected by the introduction of chemical substances. nih.gov
Potential Research Applications and Future Directions Excluding Prohibited Elements
Development of Abietal-Derived Biochemical Probes and Tool Compounds
Biochemical probes are essential tools for studying complex biological systems. mskcc.org These molecules are designed to interact with specific biological targets, such as proteins or nucleic acids, allowing researchers to investigate their function, localization, and activity. frontiersin.orgmatthewslab.org The development of probes derived from natural products is a growing area of chemical biology, as these compounds often possess inherent biological activity and specificity. mskcc.org
The abietane (B96969) skeleton, with its rigid tricyclic structure, offers a versatile platform for the design of novel biochemical probes. For instance, a fluorescence-enhancing probe based on the rosmadial (B15390024) compound, an abietane-type diterpenoid, has been developed for the detection of tryptophan. ynu.edu.cn This probe exhibited a significant increase in fluorescence upon binding to tryptophan, demonstrating high selectivity over other amino acids. ynu.edu.cn Such studies provide a proof-of-concept for the utility of the abietane scaffold in probe development.
Future research could focus on modifying the aldehyde group and other positions on the this compound molecule to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags. These functionalized this compound derivatives could then be used to:
Identify and characterize the cellular targets of this compound and its metabolites.
Visualize the subcellular localization of these targets.
Develop high-throughput screening assays to discover new bioactive molecules that interact with these targets.
The creation of a library of this compound-derived probes would significantly advance our understanding of its biological effects and could lead to the discovery of new therapeutic targets.
This compound as a Scaffold for Novel Chemical Entity Design (non-clinical drug discovery context)
Natural products have historically been a rich source of inspiration for the development of new drugs. uv.es The use of natural product scaffolds for the generation of chemical libraries is a powerful strategy in drug discovery, as it allows for the exploration of novel chemical space with inherent biological relevance. griffith.edu.au The abietane framework is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. nih.gov
Numerous studies have demonstrated the potential of modifying the abietane skeleton to create derivatives with diverse biological activities. uv.esnih.gov For example, synthetic derivatives of dehydroabietic acid, another aromatic abietane, have shown promising antibacterial and antifungal properties. uv.esnih.gov Similarly, derivatives of ferruginol (B158077), a phenolic abietane, have been investigated for their potential as novel therapeutic agents. uv.es
The chemical structure of this compound, featuring a reactive aldehyde group, provides an excellent handle for chemical modification. This allows for the synthesis of a diverse library of this compound derivatives through various chemical reactions, such as reductive amination, oxidation, and condensation reactions. This approach can lead to the generation of new chemical entities with potentially improved potency, selectivity, and pharmacokinetic properties.
Future directions in this area include:
The synthesis of diverse libraries of this compound derivatives using combinatorial chemistry approaches.
Screening of these libraries against a wide range of biological targets in a non-clinical setting.
Structure-activity relationship (SAR) studies to identify the key structural features responsible for biological activity.
This research could lead to the discovery of novel lead compounds for the development of new therapeutic agents for a variety of diseases.
Agricultural and Crop Protection Research Utilizing this compound (e.g., natural pesticides, growth modulators)
The search for new and sustainable solutions for crop protection is a major focus of agricultural research. Natural products represent a promising source of new pesticides and plant growth modulators with novel modes of action and potentially lower environmental impact. nih.govmdpi.com
Abietane diterpenoids have demonstrated a range of biological activities relevant to agriculture. For example, dehydroabietic acid and its derivatives have been shown to possess insecticidal and herbicidal properties. nih.govmdpi.com These findings suggest that this compound, as a related compound, may also have potential applications in crop protection.
The potential agricultural applications of this compound and its derivatives could include:
Natural Pesticides: this compound could be investigated for its insecticidal, fungicidal, or bactericidal properties against common agricultural pests and pathogens. Its mechanism of action could be explored to determine if it represents a novel mode of action, which would be valuable for managing resistance to existing pesticides.
Growth Modulators: The effects of this compound on plant growth and development could be studied. It may act as a plant growth regulator, influencing processes such as seed germination, root growth, and flowering.
Future research in this area would involve:
Screening this compound and its derivatives for activity against a panel of agricultural pests and pathogens.
Evaluating the effects of this compound on the growth and development of various crop plants.
Investigating the mode of action of any active compounds to understand their potential for development as new agricultural products.
Table 1: Potential Agricultural Applications of Abietane Diterpenoids
| Application | Example from Abietane Family | Potential for this compound |
|---|---|---|
| Insecticide | Dehydroabietic acid | High |
| Herbicide | Dehydroabietic acid derivatives | High |
| Fungicide | Derivatives of dehydroabietic acid | Moderate |
| Bactericide | Derivatives of dehydroabietic acid | Moderate |
| Growth Modulator | To be determined | Exploratory |
Biotechnological Production and Engineering of this compound
The production of natural products through chemical synthesis can often be complex and costly. Biotechnological approaches, such as microbial fermentation and genetic engineering, offer a sustainable and potentially more economical alternative for the production of valuable compounds like this compound. nih.govresearchgate.net
Microbial fermentation utilizes microorganisms, such as bacteria and yeast, as cellular factories to produce desired chemicals. chalmers.sefrontiersin.org The production of the abietane-type diterpene ferruginol has been successfully demonstrated in the bacterium Corynebacterium glutamicum. nih.govresearchgate.net This was achieved by introducing the necessary biosynthetic genes into the bacterium and optimizing the fermentation conditions. nih.govresearchgate.net
A similar approach could be applied for the production of this compound. This would involve:
Identifying the biosynthetic pathway leading to this compound.
Expressing the genes encoding the enzymes of this pathway in a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae.
Optimizing the fermentation process by adjusting parameters such as nutrient composition, temperature, and pH to maximize the yield of this compound.
Metabolic engineering and synthetic biology tools can be used to further enhance the production of this compound in microbial hosts. nih.govwhiterose.ac.uk This involves genetically modifying the host organism to increase the flux through the biosynthetic pathway and to prevent the diversion of precursors to other metabolic pathways. nih.govyoutube.com
Strategies for the genetic engineering of host organisms for enhanced this compound biosynthesis could include:
Overexpression of key biosynthetic genes: Increasing the expression levels of the enzymes directly involved in the this compound biosynthesis pathway.
Downregulation of competing pathways: Reducing the activity of enzymes that compete for the precursors needed for this compound synthesis.
The successful implementation of these strategies could lead to the development of highly efficient microbial cell factories for the sustainable production of this compound.
Table 2: Key Steps in Biotechnological Production of this compound
| Step | Description | Key Considerations |
|---|---|---|
| 1. Pathway Elucidation | Identifying the genes and enzymes responsible for this compound biosynthesis. | Genomic and transcriptomic analysis of this compound-producing organisms. |
| 2. Host Selection | Choosing a suitable microbial host for heterologous expression. | E. coli, S. cerevisiae, C. glutamicum. |
| 3. Gene Expression | Cloning and expressing the biosynthetic genes in the chosen host. | Codon optimization, promoter selection. |
| 4. Fermentation Optimization | Optimizing the culture conditions for maximal production. | Media composition, temperature, pH, aeration. |
| 5. Metabolic Engineering | Genetically modifying the host to improve yield. | Overexpression of pathway genes, knockout of competing pathways. |
Computational Modeling and In Silico Studies of this compound
Computational modeling and in silico studies have become indispensable tools in modern chemical and biological research. nih.govnih.govpagepress.org These methods allow researchers to predict the properties and behavior of molecules, to study their interactions with biological targets, and to design new molecules with desired activities, all within a computer-simulated environment. nih.govnih.govcm-uj.krakow.pl
For a molecule like this compound, in silico approaches can be used to:
Predict physicochemical properties: Estimate properties such as solubility, lipophilicity, and membrane permeability, which are important for its potential applications.
Identify potential biological targets: Use molecular docking simulations to screen this compound against a library of protein structures to identify potential binding partners. mdpi.comresearchgate.net
Elucidate binding modes and mechanisms of action: Perform detailed molecular dynamics simulations to study the interactions between this compound and its identified targets at an atomic level. nih.gov
Guide the design of new derivatives: Use the insights gained from docking and dynamics studies to design new this compound derivatives with improved binding affinity and selectivity for specific targets.
These computational studies can significantly accelerate the research and development process by prioritizing the most promising avenues for experimental investigation, thereby saving time and resources. researchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking studies could be employed to investigate its potential interactions with various biological targets, such as enzymes. For instance, studies have explored the docking of related diterpenoids with enzymes like acetylcholinesterase and cyclooxygenase. unar.ac.idresearchgate.net These simulations can provide insights into the binding affinity and mode of interaction, guiding the design of new molecules with specific biological activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For abietane diterpenoids, QSAR models could be developed to predict their biological activities based on various molecular descriptors. Such models can be valuable in screening large libraries of virtual compounds and prioritizing them for synthesis and further testing. Studies have been conducted on the QSAR of abietane diterpenoids for activities such as anticancer and antimicrobial effects. phcog.comphcog.com
Predictive Modeling of Environmental Interactions (non-clinical)
Understanding the fate and behavior of natural compounds like this compound in the environment is crucial. Predictive models can be used to estimate its environmental persistence, mobility, and potential for biodegradation. researchgate.net For example, models can predict the sorption of this compound to soil particles, which influences its transport in the environment. Studies on the microbial degradation of the structurally similar abietic acid provide a basis for predicting the environmental fate of this compound. researchgate.net
Emerging Research Avenues and Interdisciplinary Studies Involving this compound
The unique chemical structure of this compound makes it a candidate for exploration in various interdisciplinary fields. In materials science, for instance, diterpenoids are being investigated as renewable building blocks for the synthesis of bio-based polymers. The reactivity of the aldehyde group in this compound could be exploited to create novel polymeric materials with specific properties. Furthermore, the chiral nature of this compound makes it an attractive starting material in asymmetric synthesis for the preparation of complex and biologically active molecules. nih.gov The biotransformation of this compound using microorganisms or enzymes is another emerging area of research, which could lead to the production of novel derivatives with interesting properties. researchgate.netnih.gov
Q & A
Q. Methodological Answer :
- Analytical Techniques : Use hyphenated techniques like GC-MS or LC-HRMS for separation and structural elucidation. Compare retention indices and fragmentation patterns against authentic standards .
- Spectral Data Validation : Cross-reference NMR (¹H, ¹³C) and IR spectra with published databases (e.g., NIST Chemistry WebBook) to confirm purity and stereochemistry .
- Quantitative Analysis : Employ calibration curves with internal standards (e.g., deuterated analogs) to minimize matrix effects in plant extracts .
Q. Methodological Answer :
- Stereoselective Synthesis : Optimize catalytic conditions (e.g., Pd/C or Ru-based catalysts) for hydrogenation of diterpene precursors .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol .
- Purity Validation : Confirm via melting point analysis and HPLC (>98% purity threshold) .
Advanced: How can conflicting data on this compound’s bioactivity across studies be systematically resolved?
Q. Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubMed, Web of Science) and apply random-effects models to account for heterogeneity .
- Source of Variation : Test for batch effects (e.g., solvent purity, extraction methods) using ANOVA .
- In Silico Validation : Compare bioactivity predictions (e.g., molecular docking) with empirical IC₅₀ values to identify outliers .
Q. Methodological Answer :
- Extraction Optimization : Conduct a Box-Behnken design to test variables: solvent polarity, temperature, and sonication time .
- Stability Monitoring : Use LC-MS to track degradation products (e.g., oxidation at C-7) under light/heat stress .
- Green Chemistry : Replace halogenated solvents with NADES (Natural Deep Eutectic Solvents) to improve yield and sustainability .
Advanced: How can computational models improve the prediction of this compound’s physicochemical properties?
Q. Methodological Answer :
- QSAR Modeling : Train models on datasets (e.g., ChEMBL) using descriptors like logP, polar surface area, and H-bond donors .
- Validation : Compare predicted vs. experimental solubility (e.g., shake-flask method) and adjust for diterpene-specific biases .
- Software Tools : Use Gaussian for DFT calculations to optimize molecular geometry and dipole moments .
Q. Methodological Answer :
- Isotopic Labeling : Synthesize ¹³C-labeled this compound to track metabolites via HRMAS-NMR in model organisms .
- Pharmacokinetic Profiling : Use LC-MS/MS to quantify plasma/tissue concentrations at staggered timepoints .
- Multi-Omics Integration : Correlate metabolomics data with transcriptomics (RNA-seq) to identify regulatory genes .
Basic: What are the best practices for ensuring reproducibility in this compound-related experiments?
Q. Methodological Answer :
- Protocol Standardization : Pre-register methods on platforms like Protocols.io .
- Data Transparency : Share raw spectra/chromatograms in supplementary materials .
- Negative Controls : Include solvent-only and heat-denatured enzyme controls in bioassays .
Advanced: How can researchers address gaps in this compound’s structure-activity relationship (SAR) data?
Q. Methodological Answer :
- Analog Library Synthesis : Generate derivatives with modifications at C-12 (methylation) and C-14 (hydroxylation) .
- High-Throughput Screening : Use 96-well plates to test anti-inflammatory activity (e.g., COX-2 inhibition) .
- Machine Learning : Apply Random Forest algorithms to prioritize synthetic targets based on bioactivity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
